molecular formula C22H27ClN2O4S B2819796 N-(4-chlorophenethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941911-20-2

N-(4-chlorophenethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No. B2819796
M. Wt: 450.98
InChI Key: PSFBILRBWLILFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CESPA and belongs to the class of piperidine derivatives.

Scientific Research Applications

Antibacterial Potential

Research has shown that acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores exhibit moderate inhibitory activity against several bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus , and Bacillus subtilis . These findings suggest potential applications in developing new antibacterial agents. The study conducted by Iqbal et al. (2017) synthesized these compounds and evaluated their antibacterial effectiveness, identifying compounds with significant growth inhibition properties against these pathogens (Iqbal et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Another research avenue explores the enzyme inhibitory activities of these compounds. For instance, Virk et al. (2018) synthesized derivatives and assessed their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE) , and butyrylcholinesterase (BChE) . The study found specific compounds demonstrating significant activity, which highlights the potential therapeutic applications in treating diseases related to enzyme dysfunction (Virk et al., 2018).

Pharmacological Evaluations and Potential Hypoglycemic Agents

Further research into acylamide derivatives has revealed their hypoglycemic activities. Srivastava et al. (1996) conducted studies that found specific compounds to be active hypoglycemic agents, indicating a mode of action similar to sulfonylureas. This opens up potential applications for these compounds in the treatment of diabetes (Srivastava et al., 1996).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-29-20-9-11-21(12-10-20)30(27,28)25-15-3-2-4-19(25)16-22(26)24-14-13-17-5-7-18(23)8-6-17/h5-12,19H,2-4,13-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFBILRBWLILFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

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